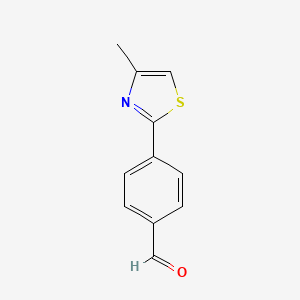

4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde

Description

Properties

IUPAC Name |

4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-8-7-14-11(12-8)10-4-2-9(6-13)3-5-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYYKPBMBIUWJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 4-Methylthiazole with Benzaldehyde

Overview:

The most common and direct synthetic route to 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde involves the condensation reaction between 4-methylthiazole and benzaldehyde derivatives under acidic or basic catalysis.

- Catalysts: Lewis acids such as zinc chloride (ZnCl2) are frequently used to facilitate the electrophilic substitution on the thiazole ring.

- Solvents: Ethanol or methanol are typical solvents providing a suitable medium for the reaction.

- Temperature: Elevated temperatures are applied to increase reaction rates and yields.

Mechanism:

The reaction proceeds via electrophilic substitution where the aldehyde group is introduced at the 2-position of the thiazole ring, facilitated by the catalyst.

- Continuous flow reactors are employed to improve reaction efficiency, scalability, and purity.

- Emphasis on green chemistry principles to reduce waste and energy consumption.

Data Table: Typical Reaction Parameters

| Parameter | Typical Value |

|---|---|

| Catalyst | Zinc chloride (ZnCl2) |

| Solvent | Ethanol or methanol |

| Temperature | 60–100 °C |

| Reaction Time | Several hours (varies by scale) |

| Yield | Moderate to high (dependent on conditions) |

This method is widely accepted for laboratory and industrial synthesis due to its straightforwardness and reproducibility.

Synthesis via Pd/BaSO4-Catalyzed Hydrogenation of 4-Methylthiazole-5-carboxylic Chloride

Overview:

An alternative preparation involves the transformation of 4-methylthiazole-5-carboxylic chloride into the corresponding aldehyde using palladium on barium sulfate (Pd/BaSO4) catalyst under hydrogen atmosphere.

- The carboxylic chloride derivative is dissolved in xylene.

- The mixture is heated to about 140 °C while passing hydrogen gas through it.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- After completion, the mixture is filtered and extracted with acidic aqueous solution, followed by neutralization and extraction with chloroform.

- The pure aldehyde is obtained after solvent removal.

- ^1H NMR and ^13C NMR confirm the aldehyde functionality and thiazole ring integrity.

- Infrared spectroscopy (IR) shows characteristic aldehyde C=O stretch.

- High selectivity and efficiency.

- Eco-friendly compared to traditional reduction methods.

Data Table: Reaction Summary

| Parameter | Value/Condition |

|---|---|

| Catalyst | Pd/BaSO4 (5 μm, Pd: 7.5%) |

| Solvent | Xylene |

| Temperature | 140 °C |

| Hydrogen Pressure | Atmospheric (flow of H2 gas) |

| Reaction Monitoring | TLC (petroleum ether-acetone 3:1) |

| Yield | High (not explicitly stated) |

This method is particularly suitable for selective reduction of carboxylic acid derivatives to aldehydes in thiazole chemistry.

Stepwise Synthesis Involving Thiazole Ring Construction and Subsequent Functionalization

Overview:

Some methods involve constructing the thiazole ring with the desired substituents first, followed by functional group transformations to introduce the benzaldehyde moiety.

- Starting from precursors like 3-acetylpropanol and thiourea under acidic conditions to form 4-methylthiazole derivatives.

- Subsequent oxidation or formylation reactions to introduce the aldehyde group at the 2-position.

- Acidic medium with controlled temperature (78–100 °C) for ring formation.

- pH adjustments and extractions to purify intermediates.

- Use of sodium nitrite and sodium hypophosphite for specific functional group transformations.

- Yields up to 73% reported for similar thiazole derivatives.

- Mild reaction conditions and readily available raw materials reduce production costs.

- Suitable for scale-up with simple post-reaction workup.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Condensation of 4-methylthiazole + benzaldehyde | ZnCl2 catalyst, ethanol/methanol, heat | Simple, scalable, green chemistry | Moderate yields, requires catalyst |

| Pd/BaSO4-catalyzed hydrogenation | 4-methylthiazole-5-carboxylic chloride, Pd/BaSO4, H2, xylene, 140 °C | High selectivity, eco-friendly | Requires Pd catalyst, high temp |

| Stepwise thiazole ring synthesis + functionalization | Thiourea + 3-acetylpropanol, acidic conditions, sodium nitrite/hypophosphite | High yield, mild conditions | Multi-step, longer reaction time |

Research Findings and Notes

- The condensation method is widely reported as the standard route due to its straightforward approach and adaptability to various scales.

- Pd-catalyzed hydrogenation provides an efficient alternative when starting from carboxylic acid derivatives, offering better selectivity for aldehyde formation.

- The stepwise synthesis approach allows for structural modifications and is useful when direct substitution is challenging or when specific functional group tolerance is required.

- These methods emphasize green chemistry principles by minimizing hazardous reagents and optimizing reaction conditions to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position, with reagents like halogens or nitro groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: 4-(4-Methyl-1,3-thiazol-2-yl)benzoic acid.

Reduction: 4-(4-Methyl-1,3-thiazol-2-yl)benzyl alcohol.

Substitution: 2-chloro-4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde.

Scientific Research Applications

4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

Medicine: Due to its biological activity, it is investigated for potential use in anticancer and anti-inflammatory drugs.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The biological activity of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde is primarily attributed to its ability to interact with various molecular targets. The thiazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it can inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

| Compound Name | Substituents/R-Groups | Key Properties/Applications | Evidence ID |

|---|---|---|---|

| 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde | -CHO, 4-methylthiazole | Intermediate for Schiff base synthesis | [16] |

| 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde | -CHO, 4-tert-butylthiazole | Higher steric bulk; 97% purity | [16] |

| 2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide | -Cl, -CO-NH-thiazole, -Ph | Potential bioactivity (unspecified) | [17] |

| EMAC2060/EMAC2061 | Hydrazone-thiazole, -OCH₃, -Cl | HIV-1 RT inhibitors; >80% yield | [8] |

| 3-(4-Bromophenyl)-1,3-thiazol-2-yl chromenones | -Br, chromenone-thiazole | Anticancer activity (ATR kinase) | [9] |

| 4-(Dimethylamino)benzaldehyde thiazolylhydrazone | -NMe₂, hydrazone-thiazole | Electronic modulation via -NMe₂ | [14] |

Key Observations:

Electron-donating groups (e.g., -NMe₂ in ) increase electron density, altering solubility and reactivity .

Smaller groups (e.g., -CH₃ in the target compound) allow for better conformational adaptability.

Chromenone-thiazole hybrids () exhibit anticancer activity via ATR kinase inhibition, with IC₅₀ values correlated to bromophenyl substituents .

Key Findings:

- CuAAC Efficiency : Derivatives like 4-((1-(4-iodobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde () are synthesized via click chemistry with yields >70%, highlighting the robustness of this method for thiazole-aldehyde systems .

- Schiff Base Formation : The target compound’s aldehyde group readily reacts with amines to form hydrazones or imines, as demonstrated in and .

Insights:

- The target compound’s structural flexibility (due to the absence of bulky substituents) may favor interactions with diverse biological targets, though direct activity data are absent in the evidence.

- Analogues with bromophenyl groups () show enhanced anticancer activity, suggesting that halogenation could be a strategic modification for the target compound .

Biological Activity

4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde is a compound of interest due to its diverse biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its pharmacological potential. The thiazole moiety contributes to various biological activities, enhancing the compound's efficacy in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in cancer treatment. Notably, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines.

- Case Study : A study reported that thiazole analogs exhibited potent activity against breast cancer cells (MCF-7 and MDA-MB-231), with some compounds showing IC50 values as low as 5.73 µM . The mechanism involved inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), leading to apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. The presence of electron-donating groups on the benzaldehyde moiety enhances antibacterial activity.

- Research Findings : Compounds derived from thiazole structures showed notable antibacterial effects against pathogenic strains, with some exhibiting activity comparable to standard antibiotics . The SAR analysis indicated that substitutions at specific positions on the thiazole ring significantly influenced antimicrobial potency.

Antioxidant Activity

The antioxidant potential of thiazole-containing compounds is another area of interest. These compounds can scavenge free radicals, contributing to cellular protection against oxidative stress.

- Experimental Results : Various thiazole derivatives were tested for their radical scavenging abilities. Compounds demonstrated varying degrees of antioxidant activity, suggesting different mechanisms at play .

Structure-Activity Relationship (SAR)

The SAR studies for this compound reveal that:

- Substituents : The presence of methyl groups on the thiazole ring enhances biological activity by increasing lipophilicity and improving binding affinity to biological targets.

- Functional Groups : Electron-donating groups on the aromatic ring are crucial for enhancing both anticancer and antimicrobial activities .

Data Table: Biological Activity Overview

| Activity Type | Cell Line/Pathogen | IC50/Effect | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 5.73 µM | VEGFR-2 inhibition |

| Anticancer | MDA-MB-231 | 12.15 µM | Apoptosis induction |

| Antimicrobial | Various bacterial strains | Varies (effective) | Disruption of bacterial cell walls |

| Antioxidant | Radical scavenging assays | Varies | Free radical scavenging |

Q & A

Q. What are the key spectroscopic techniques for characterizing 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde, and how are they applied?

Answer: Characterization of this compound typically involves:

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch near 1700 cm⁻¹, thiazole ring vibrations) .

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks for the aldehyde proton (~10 ppm), aromatic protons (6.5–8.5 ppm), and methyl groups on the thiazole (~2.5 ppm) .

- ¹³C NMR : Assignments for carbonyl carbons (190–200 ppm) and aromatic/thiazole carbons .

- Elemental Analysis : Validates purity by comparing calculated vs. experimental C, H, N, and S content .

- X-ray Crystallography : Resolves molecular geometry and confirms regiochemistry (if single crystals are obtained) .

Q. What synthetic routes are available for this compound?

Answer: Common methods include:

- Suzuki–Miyaura Coupling : Reaction of 4-bromobenzaldehyde with 4-methyl-1,3-thiazol-2-ylboronic acid under Pd catalysis .

- Condensation Reactions : For example, coupling 4-formylbenzoic acid derivatives with 2-amino-4-methylthiazole in the presence of dehydrating agents .

- Stepwise Functionalization : Introducing the aldehyde group post-thiazole ring formation via Vilsmeier–Haack formylation .

Q. Key Optimization Parameters :

- Solvent polarity (e.g., DMF for polar intermediates) .

- Catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) .

- Temperature control to avoid aldehyde oxidation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound derivatives?

Answer:

- Software Tools : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for modeling bond lengths, angles, and intermolecular interactions (e.g., weak C–H⋯O contacts in crystal packing) .

- Data Interpretation : Discrepancies between calculated and observed diffraction patterns may indicate disorder or twinning, requiring iterative refinement .

- Case Study : A tungsten(II) complex with a bis(thiazolyl)methane ligand demonstrated how crystallography clarifies ligand coordination geometry and oxidation states .

Q. What are the challenges in optimizing reaction yields for this compound, and how can they be addressed?

Answer:

- Side Reactions : Aldehyde groups are prone to oxidation or nucleophilic attack. Use of inert atmospheres (N₂/Ar) and low-temperature conditions minimizes degradation .

- Purification Issues : Silica gel chromatography may cause aldehyde decomposition. Alternatives include recrystallization from ethanol/water mixtures .

- Catalyst Poisoning : Thiazole sulfur can deactivate Pd catalysts. Adding ligands (e.g., PPh₃) or switching to S-tolerant catalysts (e.g., Ni-based systems) improves coupling efficiency .

Q. How does this compound interact with biological targets such as TGFβR1?

Answer:

- Mechanistic Insights : Thiazole derivatives are known to inhibit kinases like TGFβR1 by binding to the ATP pocket. The aldehyde moiety may form Schiff bases with lysine residues, enhancing binding affinity .

- Methodology :

- Molecular Docking : Software (e.g., AutoDock) models interactions between the compound and receptor active sites .

- In Vitro Assays : Competitive binding assays (e.g., fluorescence polarization) quantify inhibition constants (Ki) .

- Data Interpretation : Contradictions between docking predictions and assay results may arise from solvation effects or protein flexibility, necessitating MD simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.